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Compound of Interest

Compound Name: 1,3-Propanediol-d2

Cat. No.: B3044168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-Propanediol-d2. It includes

detailed experimental protocols and data interpretation to support research and development

activities involving isotopically labeled compounds.

Introduction to 1,3-Propanediol-d2
1,3-Propanediol-d2 is a deuterated form of 1,3-propanediol, an organic compound with the

formula CH₂(CH₂OH)₂.[1] In this isotopologue, two hydrogen atoms have been replaced by

deuterium atoms. Deuterium labeling is a powerful tool in drug development and metabolic

research, used to trace the metabolic fate of molecules and to potentially alter pharmacokinetic

properties.[2] The analysis of such compounds relies heavily on spectroscopic techniques like

NMR and mass spectrometry to confirm isotopic incorporation and structural integrity.

Predicted NMR and Mass Spectrometry Data
The following tables summarize the predicted NMR and mass spectrometry data for 1,3-
Propanediol-d2. This data is extrapolated from known data for the non-deuterated 1,3-

propanediol.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Notes

~3.7 Triplet 4H -CH₂-OH

Protons on

carbons adjacent

to the hydroxyl

groups.

~1.8 Quintet 2H -CH₂-
Protons on the

central carbon.

Absent - - -CD₂-

The signal for the

deuterated

methylene group

is expected to be

absent or

significantly

reduced.

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment Notes

~61.3 C1, C3 (-CH₂-OH)
Chemical shift for the carbons

bearing the hydroxyl groups.[3]

~36.5 C2 (-CD₂-)

The signal for the deuterated

carbon will be a multiplet due

to C-D coupling and will have a

lower intensity.[3]

Solvent: D₂O

Table 3: Predicted Mass Spectrometry Data
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m/z Relative Intensity Assignment

78 High [M]⁺ (Molecular Ion)

60 Moderate [M - H₂O]⁺

47 Moderate [M - CH₂OH]⁺

31 High [CH₂OH]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for

reproducible results.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 1,3-Propanediol-d2.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide - D₂O).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example: 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 1 second
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Spectral Width: 20 ppm

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Data Processing:

Apply Fourier transformation to the raw data.

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 1,3-Propanediol-d2 in a volatile solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Instrument Parameters (Example: GC-MS with EI source):

Gas Chromatograph (GC):

Injector Temperature: 250°C
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Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

Carrier Gas: Helium

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI)

Ion Source Temperature: 230°C

Electron Energy: 70 eV

Mass Range: m/z 30-200

Data Analysis:

Identify the peak corresponding to 1,3-Propanediol-d2 in the total ion chromatogram.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

deuterated compound like 1,3-Propanediol-d2.
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Caption: Workflow for the analysis of 1,3-Propanediol-d2.

This guide provides a foundational understanding of the expected spectroscopic data and

analytical methodologies for 1,3-Propanediol-d2. Researchers are encouraged to adapt these
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protocols to their specific instrumentation and experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Propanediol-d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044168#nmr-and-mass-spectrometry-data-for-1-3-
propanediol-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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